molecular formula C14H21Cl2NO2 B5115932 2-[2-(2,4-dichlorophenoxy)ethoxy]-N,N-diethylethanamine

2-[2-(2,4-dichlorophenoxy)ethoxy]-N,N-diethylethanamine

Cat. No. B5115932
M. Wt: 306.2 g/mol
InChI Key: KIFLERXDDKDEJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2,4-dichlorophenoxy)ethoxy]-N,N-diethylethanamine, commonly known as "Dexmedetomidine," is a novel drug that has gained significant attention in the field of medical research. It is a selective alpha-2 adrenergic receptor agonist that is used as a sedative and anesthetic agent in various clinical settings.

Mechanism of Action

Dexmedetomidine works by selectively activating alpha-2 adrenergic receptors in the brain and spinal cord. This leads to a decrease in sympathetic nervous system activity, resulting in sedation, analgesia, and anxiolysis. It also has neuroprotective effects and can reduce inflammation and oxidative stress.
Biochemical and Physiological Effects:
Dexmedetomidine has several biochemical and physiological effects on the body. It causes a decrease in heart rate and blood pressure, as well as a decrease in respiratory rate. It can also cause vasoconstriction and a decrease in renal blood flow. However, it has minimal effects on the respiratory system, making it a safer option for sedation and anesthesia in critically ill patients.

Advantages and Limitations for Lab Experiments

Dexmedetomidine has several advantages for lab experiments. It has a rapid onset of action and a short duration of effect, making it ideal for short-term studies. It is also highly selective for alpha-2 adrenergic receptors, reducing the risk of off-target effects. However, it can be difficult to administer and requires specialized equipment and training.

Future Directions

There are several future directions for research on Dexmedetomidine. It has potential therapeutic applications in the treatment of various medical conditions, including pain, anxiety, and delirium. It also has neuroprotective effects and could be studied further for its potential use in the treatment of neurodegenerative diseases. Additionally, more research is needed to explore the long-term effects of Dexmedetomidine and its potential role in reducing healthcare costs and improving patient outcomes.
Conclusion:
In conclusion, Dexmedetomidine is a novel drug that has gained significant attention in the field of medical research. It has several advantages as a sedative and anesthetic agent and has potential therapeutic applications in the treatment of various medical conditions. Further research is needed to explore its full potential and to better understand its long-term effects.

Synthesis Methods

The synthesis of Dexmedetomidine involves the reaction of 2,4-dichlorophenol with epichlorohydrin to form 2-(2,4-dichlorophenoxy)propanol. This intermediate is then reacted with diethylamine to yield Dexmedetomidine. The process is carried out under controlled conditions to ensure high yields and purity of the final product.

Scientific Research Applications

Dexmedetomidine has been extensively studied for its sedative and anesthetic properties. It is used in clinical settings to induce and maintain sedation in critically ill patients, as well as for procedural sedation and anesthesia. It has also been studied for its potential use in the treatment of pain, anxiety, and delirium in various medical conditions.

properties

IUPAC Name

2-[2-(2,4-dichlorophenoxy)ethoxy]-N,N-diethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Cl2NO2/c1-3-17(4-2)7-8-18-9-10-19-14-6-5-12(15)11-13(14)16/h5-6,11H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFLERXDDKDEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOCCOC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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